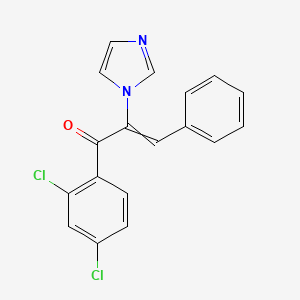
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an imidazole ring, and a phenylprop-2-en-1-one moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol, with sodium hydroxide as the catalyst . The reaction mixture is stirred at room temperature, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CYP51, which is crucial in the biosynthesis of ergosterol, a key component of the cell membrane in certain parasites . This inhibition disrupts the cell membrane integrity, leading to the death of the parasite. Additionally, the compound’s imidazole ring allows it to form stable complexes with metal ions, further enhancing its biological activity .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone: This compound shares a similar structure but lacks the phenylprop-2-en-1-one moiety, which may result in different chemical and biological properties.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate, highlighting its antiviral properties.
Propiedades
Fórmula molecular |
C18H12Cl2N2O |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H |
Clave InChI |
BFIVVDFEHOSPHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


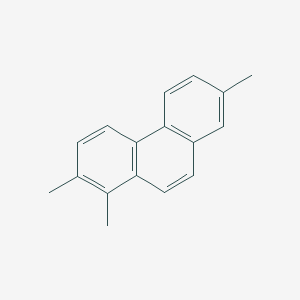
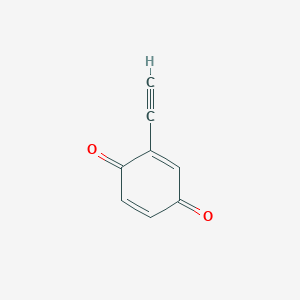
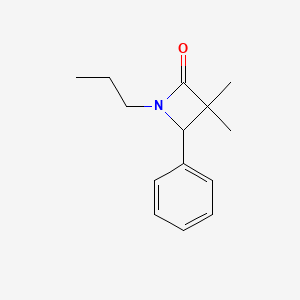
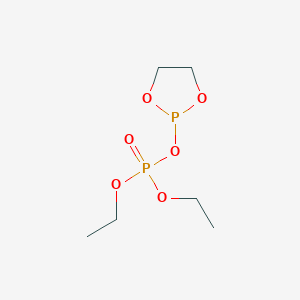

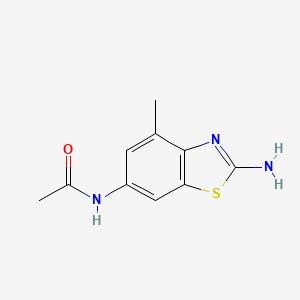

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
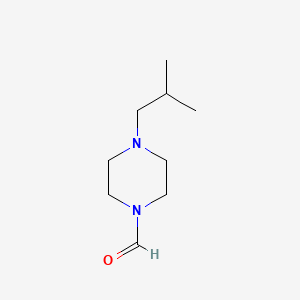
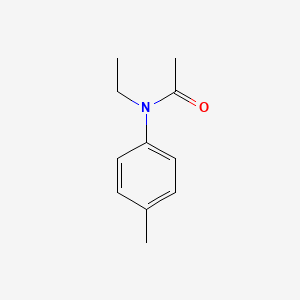
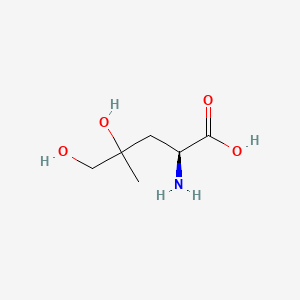
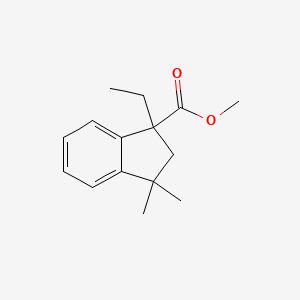
![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

